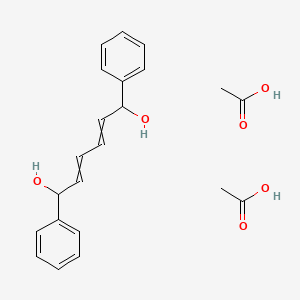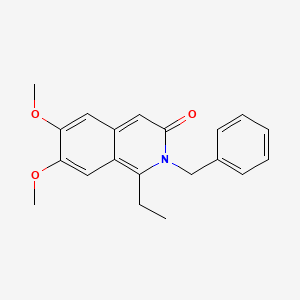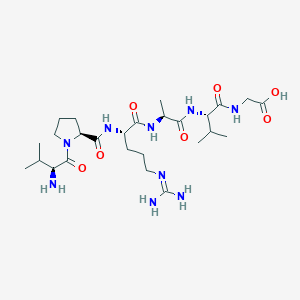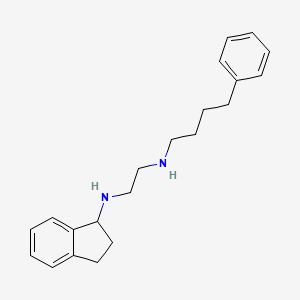![molecular formula C36H67NO3 B12575298 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline CAS No. 480445-08-7](/img/structure/B12575298.png)
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline: is an organic compound with the molecular formula C36H67NO3 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three (S)-3,7-dimethyloctyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline typically involves the following steps:
Preparation of (S)-3,7-dimethyloctanol: This intermediate is synthesized through the reduction of (S)-3,7-dimethyloctanal using a suitable reducing agent such as sodium borohydride.
Formation of (S)-3,7-dimethyloctyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Etherification: The bromide is reacted with 3,4,5-trihydroxyaniline in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the nitro derivatives of the compound.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of microbial growth or modulation of cellular pathways.
Comparación Con Compuestos Similares
3,4,5-Tris[®-3,7-dimethyloctyloxy]aniline: The enantiomer of the compound with similar properties but different stereochemistry.
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]phenol: A phenolic derivative with similar substituents.
Uniqueness: 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline is unique due to its specific substitution pattern and the presence of (S)-3,7-dimethyloctyloxy groups. This imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
480445-08-7 |
|---|---|
Fórmula molecular |
C36H67NO3 |
Peso molecular |
561.9 g/mol |
Nombre IUPAC |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]aniline |
InChI |
InChI=1S/C36H67NO3/c1-27(2)13-10-16-30(7)19-22-38-34-25-33(37)26-35(39-23-20-31(8)17-11-14-28(3)4)36(34)40-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24,37H2,1-9H3/t30-,31-,32-/m0/s1 |
Clave InChI |
JMWLOBMLDGXQHV-CPCREDONSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)N |
SMILES canónico |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)



![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
